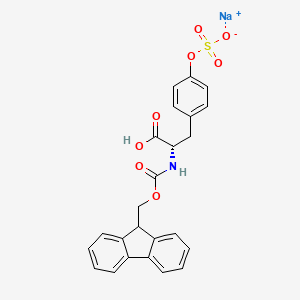

Fmoc-O-Sulfo-L-Tyrosine sodium salt

描述

Biological Prevalence and Significance in Extracellular and Transmembrane Proteins

Tyrosine sulfation is exclusively found on secreted proteins and the extracellular portions of proteins embedded in the cell membrane. wikipedia.orgnih.gov This strategic location highlights its importance in mediating interactions that occur outside the cell. A wide range of human proteins undergo this modification, including adhesion molecules that help cells stick together, G-protein-coupled receptors that transmit signals into the cell, coagulation factors involved in blood clotting, and various hormones. wikipedia.org

The addition of a sulfate (B86663) group is a stable and generally irreversible modification. wikipedia.org Its impact is evident from studies on mice lacking the enzymes responsible for sulfation, which show effects on growth, body weight, and fertility. wikipedia.org This underscores the fundamental role of tyrosine sulfation in normal physiological processes.

The Enzymatic Machinery: Tyrosylprotein Sulfotransferases (TPSTs)

The transfer of the sulfate group to a tyrosine residue is carried out by a family of enzymes known as tyrosylprotein sulfotransferases (TPSTs). wikipedia.orgwikipedia.org These enzymes are located in the trans-Golgi network, a key cellular compartment for protein sorting and modification. protpi.chpnas.org The universal sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgprotpi.ch

Two main types of TPSTs have been identified in mammals, TPST-1 and TPST-2. wikipedia.orgpnas.org These enzymes are type II transmembrane proteins, meaning they are anchored in the Golgi membrane with their catalytic domain facing the lumen, where they can modify proteins passing through the secretory pathway. pnas.orgnih.gov The two isoforms may have distinct substrate specificities, suggesting they could regulate the function of different proteins involved in various physiological processes. Interestingly, while TPSTs are found in both animals and plants, the plant enzymes are structurally distinct, indicating that this important modification evolved independently in the two kingdoms. pnas.org

The proposed mechanisms for the enzymatic reaction include a two-site ping-pong mechanism, where the sulfate group is first transferred to a histidine residue on the enzyme before being transferred to the target tyrosine. wikipedia.org

Fine-Tuning Protein Interactions and Shape

The primary function of tyrosine sulfation is to modulate protein-protein interactions. wikipedia.orgnih.gov The addition of the negatively charged sulfate group can significantly strengthen these interactions. wikipedia.orgpatsnap.com This modification can create new binding sites or alter existing ones, thereby influencing the specificity and affinity of protein binding. patsnap.comelsevier.com

For instance, the sulfation of tyrosine can lead to the formation of stable salt bridges with positively charged arginine residues on a partner protein. elsevier.com This enhanced interaction is critical for a variety of biological processes, including inflammation, blood clotting, and the entry of viruses into cells. wikipedia.orgpatsnap.com

Beyond strengthening interactions, tyrosine sulfation can also induce conformational changes in proteins. nih.gov This alteration in a protein's three-dimensional shape can, in turn, affect its function and its interactions with other molecules. nih.gov For example, the binding of sulfated peptides derived from chemokine receptors can influence the oligomerization state of chemokines, which can impact their ability to activate their receptors. nih.govnih.gov

Structure

3D Structure of Parent

属性

CAS 编号 |

106864-37-3 |

|---|---|

分子式 |

C24H20NNaO8S |

分子量 |

505.5 g/mol |

IUPAC 名称 |

sodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoate |

InChI |

InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1/t22-;/m0./s1 |

InChI 键 |

WSZCHQPWBPMXJT-FTBISJDPSA-M |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |

手性 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |

产品来源 |

United States |

Chemical Synthesis Methodologies for Incorporating Fmoc O Sulfo L Tyrosine Sodium Salt and Its Derivatives

Solution-Phase Peptide Synthesis Approaches

While solid-phase peptide synthesis is the dominant methodology, classical solution-phase synthesis remains a powerful approach, particularly for the large-scale production of peptides. mdpi.comspringernature.com This method involves carrying out all reactions in a homogeneous solution, with purification of the intermediate peptide after each coupling step.

Fragment Condensation Utilizing Sulfotyrosine Building Blocks

For the synthesis of larger peptides in solution, a fragment condensation strategy is often employed. springernature.com This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution to form the final, full-length peptide. This strategy can be more efficient than a stepwise elongation for long sequences.

The synthesis of sulfated glycopeptides, such as those related to P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), has been achieved using chemoenzymatic methods that can involve fragment condensation. nih.gov The success of this strategy relies on the availability of appropriately protected sulfotyrosine-containing building blocks that can be incorporated into the peptide fragments. These fragments, bearing the protected sulfotyrosine, are then coupled using standard solution-phase techniques to assemble the target peptide.

Post-Synthetic Sulfation Strategies

Post-synthetic sulfation offers a flexible approach to producing sulfated peptides, allowing for the introduction of the sulfate (B86663) group after the peptide chain has been assembled. kiesslinglab.com This can circumvent issues associated with the direct use of sulfated amino acid building blocks during solid-phase peptide synthesis (SPPS). kiesslinglab.comnih.gov

Chemical Sulfation on Cleaved Peptides

A common strategy involves the chemical sulfation of tyrosine residues after the peptide has been cleaved from the solid support. nih.gov However, this method can be challenging due to the potential for incomplete reactions and the difficulty of purifying the desired sulfated product from a mixture of partially sulfated and unsulfated peptides. nih.govkiesslinglab.com This approach is often time-consuming and can result in low yields. nih.gov

An alternative involves a late-stage, on-resin sulfation, where the tyrosine residue is sulfated while the peptide is still attached to the solid support. kiesslinglab.comacs.org This is followed by cleavage and deprotection to yield the final sulfated peptide. acs.org This method can be advantageous as it simplifies the purification process by allowing excess reagents to be washed away easily. kiesslinglab.com

Chemoenzymatic Approaches for Site-Specific Sulfation

Chemoenzymatic methods provide a highly specific means of introducing sulfate groups onto tyrosine residues. This approach utilizes tyrosylprotein sulfotransferases (TPSTs), the enzymes responsible for tyrosine sulfation in biological systems. biosyn.commdpi.comwikipedia.org TPSTs catalyze the transfer of a sulfate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific tyrosine residue within a peptide or protein. biosyn.commdpi.comwikipedia.org

These enzymes, which are localized in the Golgi apparatus, are highly selective for their target tyrosine residues, often recognizing specific consensus sequences. wikipedia.orgcapes.gov.br The use of TPSTs in vitro allows for the precise and efficient sulfation of synthetic peptides. acs.orgacs.org Challenges with this method can include the production and purification of active TPST enzymes and the availability of the expensive PAPS cofactor, although systems for in situ PAPS generation have been developed. mdpi.comacs.org

A variety of assay methods have been developed to monitor TPST activity and quantify tyrosine sulfation, including radiometric assays using radiolabeled PAPS, and fluorescence-based assays. mdpi.comnih.gov Mass spectrometry is also a powerful tool for identifying the sites of sulfation. nih.govspringernature.com

Fluorosulfated Tyrosine as an Intermediate

A novel and efficient strategy for synthesizing sulfotyrosine-containing peptides involves the use of fluorosulfated tyrosine (Tyr(OSO₂F)) as a stable intermediate. nih.govnih.govresearchgate.net This approach leverages the stability of the fluorosulfate (B1228806) group to the acidic conditions typically used for peptide cleavage and deprotection in Fmoc-based SPPS. nih.govnih.gov

The Fmoc-protected fluorosulfated tyrosine building block can be readily synthesized and incorporated into peptides using standard SPPS protocols. nih.govaminer.org After the peptide is assembled and cleaved from the resin, the fluorosulfate group is converted to a sulfate group. nih.govnih.gov This conversion can be achieved by treatment with basic ethylene (B1197577) glycol, which acts as both a solvent and a reactant, or by using hydroxamic acid activators under physiologically relevant conditions. nih.govnih.govresearchgate.net This method has proven to be high-yielding and is compatible with a wide range of peptide sequences. nih.govnih.govresearchgate.net The fluorosulfate group's stability and the efficient conversion to sulfate make this a valuable tool for producing sulfated peptides. researchgate.netnih.gov

Optimization of Synthesis Protocols

The successful synthesis of peptides containing sulfotyrosine, particularly those with multiple sulfation sites, requires careful optimization of the synthesis and cleavage protocols to prevent loss of the acid-labile sulfate group. kiesslinglab.comnih.govsigmaaldrich-jp.com

Minimizing Desulfation During Cleavage and Deprotection

A primary challenge in the synthesis of sulfotyrosine-containing peptides is the susceptibility of the tyrosine-O-sulfate ester to degradation under acidic conditions, which are commonly used for cleavage from the solid support and removal of side-chain protecting groups. kiesslinglab.comsigmaaldrich-jp.comacs.org Standard trifluoroacetic acid (TFA) cleavage cocktails can lead to significant desulfation. kiesslinglab.comnih.gov

Several strategies have been developed to mitigate this issue. One approach is to perform the cleavage at low temperatures. nih.gov For example, treatment with 90% aqueous TFA at 0°C has been shown to effectively cleave the peptide from the resin and remove protecting groups while minimizing the loss of the sulfate group. acs.orgnih.gov

The choice of scavengers in the cleavage cocktail is also crucial. Scavengers are added to trap reactive carbocations generated during the removal of protecting groups, preventing side reactions such as the alkylation of sensitive residues like tryptophan and methionine. sigmaaldrich.comthermofisher.comthermofisher.com Common scavenger cocktails include mixtures of TFA with water, triisopropylsilane (B1312306) (TIS), and phenol (B47542). nih.govpeptide.com For peptides containing methionine, scavengers like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) can be beneficial. peptide.com

The type of resin used can also influence the efficiency of cleavage and the extent of desulfation. Highly acid-sensitive resins, such as 2-chlorotrityl chloride (2-Clt) resin, allow for the cleavage of the peptide under milder acidic conditions, thereby preserving the sulfate group. kiesslinglab.comacs.orgnih.gov

Finally, protecting the sulfate group itself with an acid-stable but readily removable protecting group is an effective strategy. sigmaaldrich-jp.com The neopentyl (Np) group, for instance, is stable to TFA but can be removed post-cleavage. nih.govsigmaaldrich-jp.com

Strategies for Multiple Sulfotyrosine Residues

The synthesis of peptides containing multiple sulfotyrosine residues presents additional challenges. kiesslinglab.comnih.gov Direct incorporation of multiple Fmoc-Tyr(SO₃Na)-OH units can lead to poor resin swelling and sluggish coupling reactions, compromising the efficiency of the synthesis. kiesslinglab.comnih.gov

Post-synthetic sulfation strategies are particularly advantageous for creating multiply sulfated peptides. kiesslinglab.com By incorporating orthogonally protected tyrosine derivatives into the peptide sequence, specific tyrosine residues can be selectively deprotected and sulfated on the solid support. kiesslinglab.com This approach allows for the synthesis of peptides with defined patterns of sulfation and avoids the difficulties associated with coupling multiple charged residues. kiesslinglab.com

The use of fluorosulfated tyrosine as a precursor is also well-suited for the synthesis of peptides with multiple sulfation sites. nih.govresearchgate.net The stability of the fluorosulfate group during SPPS allows for the incorporation of multiple Tyr(OSO₂F) residues without compromising the synthesis. The subsequent global conversion of all fluorosulfate groups to sulfates provides an efficient route to the desired multiply sulfated peptide. nih.gov

Table 1: Comparison of Sulfation Strategies

| Strategy | Advantages | Disadvantages | Key Findings |

|---|---|---|---|

| Chemical Sulfation on Cleaved Peptides | Conceptually simple. | Often low-yielding, purification can be difficult, risk of incomplete sulfation. nih.govkiesslinglab.com | Late-stage on-resin sulfation can improve purification efficiency. kiesslinglab.comacs.org |

| Chemoenzymatic Sulfation | Highly site-specific and efficient. biosyn.commdpi.comwikipedia.org | Requires purified enzymes (TPSTs) and the expensive cofactor PAPS. acs.org | In vitro systems with PAPS regeneration have been developed to improve accessibility. mdpi.comacs.org |

| Fluorosulfated Tyrosine Intermediate | High yields, stable intermediate, compatible with standard Fmoc-SPPS. nih.govnih.govresearchgate.net | Requires an additional conversion step after cleavage. | Basic ethylene glycol or hydroxamic acids effectively convert the fluorosulfate to sulfate. nih.govnih.govresearchgate.net |

Table 2: Optimized Cleavage Conditions for Sulfotyrosine Peptides

| Condition | Purpose | Details |

|---|---|---|

| Low Temperature | Minimize desulfation. | 90% aqueous TFA at 0°C for cleavage and deprotection. acs.orgnih.gov |

| Scavengers | Prevent side reactions. | Cocktails of TFA, water, TIS, and phenol are common. nih.govpeptide.com EDT and thioanisole for Met-containing peptides. peptide.com |

| Acid-Sensitive Resins | Allow for milder cleavage. | 2-chlorotrityl chloride (2-Clt) resin is often used. kiesslinglab.comacs.org |

| Sulfate Protection | Protect the sulfate group during cleavage. | Neopentyl (Np) group is stable to TFA and can be removed later. nih.govsigmaaldrich-jp.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Fmoc-O-Sulfo-L-Tyrosine sodium salt |

| Tyrosine |

| Fmoc-Tyr(SO₃Na)OH |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Tyrosylprotein sulfotransferase (TPST) |

| Fluorosulfated tyrosine (Tyr(OSO₂F)) |

| Fmoc-protected fluorosulfated tyrosine |

| Trifluoroacetic acid (TFA) |

| Triisopropylsilane (TIS) |

| Phenol |

| 1,2-ethanedithiol (EDT) |

| Thioanisole |

| 2-chlorotrityl chloride (2-Clt) resin |

| Neopentyl (Np) |

| Ethylene glycol |

| Hydroxamic acid |

| Methionine |

| Tryptophan |

| Cysteine |

| 2-methyl-piperidine |

| Cesium carbonate |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Dithiothreitol (DTT) |

| Ammonium (B1175870) acetate (B1210297) |

| Hirudin |

| Madanin-1 |

| Chimadanin |

| Anophelins |

| Tsetse fly thrombin inhibitor (TTI) |

| [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) |

| tert-butoxycarbonyl-L-tyrosinate |

| N-methyl-2-pyrrolidone (NMP) |

| Dichloromethane (DCM) |

| Methanol (MeOH) |

| PyBOP |

| Diethyl ether |

| TMSBr |

| m-cresol |

| λ phosphatase |

| HEPES |

| Brij-35 |

| MnCl₂ |

Analytical and Spectroscopic Characterization of Sulfotyrosine Containing Peptides

Mass Spectrometry (MS) Applications

Mass spectrometry is the foremost technique for analyzing post-translational modifications, but its application to the "sulfoproteome" has been historically limited by analytical challenges. biorxiv.orgnih.gov Recent advancements in MS-based workflows, however, have enabled more confident and high-throughput identification of sulfated peptides. biorxiv.org

Pinpointing the exact location of sulfation is crucial for understanding its biological function. nih.gov MS-based proteomics is the preferred method for this type of PTM analysis. nih.gov Various strategies have been developed to identify sY sites. One subtractive approach involves blocking the hydroxyl groups of unsulfated tyrosines with an acetylation agent like sulfosuccinimidyl acetate (B1210297). nih.gov Subsequent tandem mass spectrometry (MS/MS) analysis, under conditions where the sulfuryl group is labile, reveals the original sulfation site by detecting a free tyrosine. nih.gov

Alternative fragmentation techniques that preserve the modification are also employed for direct identification. Ultraviolet photodissociation (UVPD) applied to sulfopeptide anions can generate diagnostic sequence ions without significant neutral loss of the sulfate (B86663) group. nih.gov Similarly, electron activated dissociation (EAD) has been shown to generate fragments that retain the intact sulfate group, allowing for unambiguous localization. acs.org Researchers have also successfully used electron capture dissociation (ECD) for the direct determination of tyrosine sulfation sites in complex samples like bovine fibrinogen. nationalmaglab.org

The application of these advanced MS workflows has expanded our knowledge of the sulfoproteome. For instance, a study of the HEK-293 cell extracellular secretome led to the identification of 21 previously unknown sulfotyrosine-containing proteins. biorxiv.orgnih.gov

A primary obstacle in the MS analysis of sulfated peptides is the inherent lability of the sulfo-ester bond. nih.gov During common fragmentation methods like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the sulfate group (SO₃) is easily lost from the peptide backbone, a phenomenon known as neutral loss. acs.orgacs.orgacs.org This facile loss of the 80 Da moiety complicates the precise localization of the sulfation site because the fragment ions observed in the spectrum no longer contain the modification. nih.govacs.org

This lability is particularly pronounced in positive ion mode mass spectrometry, where traditional ionization techniques can lead to partial or even complete decomposition of the protonated sulfopeptides. nih.gov While the neutral loss of sulfate can be a useful diagnostic feature to confirm the presence of sulfation, the resulting lack of peptide backbone fragments that retain the modification is a significant impediment to site localization. nih.govacs.org Even with electron transfer dissociation (ETD) and related hybrid methods, which are often effective for other labile PTMs, sulfopeptides remain highly susceptible to sulfate neutral loss. nih.govresearchgate.net

To overcome the challenges of lability and low abundance, several strategies have been developed to improve the detection and stability of sulfotyrosine-containing peptides.

Enrichment Techniques: Because PTM-modified peptides are often a small fraction of the total peptide pool, enrichment is necessary to improve detection sensitivity. nih.gov Methods successful in phosphoproteomics have been adapted for sulfoproteomics. These include immobilized metal affinity chromatography (IMAC) using Zr⁴⁺ or Fe³⁺, and titanium dioxide (TiO₂) chromatography, which can efficiently and semi-preferentially enrich for sY-peptides. biorxiv.orgnih.govacs.orgnih.gov Other reported methods utilize weak anion exchange and anti-sulfotyrosine monoclonal antibodies. nih.gov

Alternative Fragmentation Methods: To prevent the loss of localization information, fragmentation techniques that are "softer" than CID and HCD are employed. Methods like electron transfer dissociation (ETD), electron activated dissociation (EAD), and ultraviolet photodissociation (UVPD) have proven useful for characterizing peptides with labile modifications. acs.orgacs.org EAD and UVPD, in particular, have been shown to generate diagnostic fragment ions while minimizing the confounding neutral loss of SO₃. nih.govacs.org

Ionization Mode and Adducts: Analysis in the negative ion mode provides a more direct approach for detection due to the greater stability of sulfopeptides as gas-phase anions compared to their protonated counterparts in positive mode. nih.govspandidos-publications.com Additionally, for more acidic peptides, the formation of stabilizing salt bridges through gas-phase adduction with metal cations or guanidinium (B1211019) groups has been used to make sulfation site localization possible upon fragmentation. nih.gov

Table 1: Comparison of MS Fragmentation Techniques for Sulfotyrosine Analysis

| Fragmentation Method | Behavior of Sulfotyrosine (sY) | Behavior of Phosphotyrosine (pY) | Utility for sY Analysis | Citations |

|---|---|---|---|---|

| CID / HCD | Highly labile; undergoes significant neutral loss of SO₃. | Generally stable; retains the phosphoryl group. | Confirms presence of sulfation via neutral loss, but poor for site localization. | acs.orgacs.orgacs.org |

| ETD / EThcD / ETciD | More stable than in CID/HCD, but still prone to neutral loss. | Stable. | Can improve site localization compared to CID/HCD, but challenges remain. | biorxiv.orgnih.govacs.org |

| UVPD | Stable; generates backbone fragments with minimal neutral loss. | Stable; allows for site determination. | Excellent for direct site localization, especially in negative ion mode. | biorxiv.orgnih.gov |

| EAD | Stable; generates diagnostic fragments with the intact sulfate group. | N/A | Excellent for unambiguous localization of the sulfate group. | acs.orgacs.org |

A significant analytical challenge is the differentiation of sulfotyrosine (sY) from phosphotyrosine (pY), another critical PTM. nih.gov The two modifications are nearly isobaric, with sulfation adding 79.9568 Da and phosphorylation adding 79.9663 Da. nih.govacs.org This mass difference of only 9.6 mDa makes them difficult to distinguish without specialized methods. nih.gov

Several strategies are used to reliably tell them apart:

High-Resolution Mass Spectrometry: Modern high-resolution mass spectrometers, such as the Orbitrap Fusion Lumos, can resolve the 9.6 mDa mass difference at the precursor ion (MS1) level for peptides up to approximately 1.5 kDa. acs.orgacs.org

Differential Fragmentation Behavior: As noted previously, sY and pY behave differently under various fragmentation methods. In CID and HCD, sY readily loses its sulfate group, whereas pY is stable. acs.org This differential stability provides a clear mechanism to distinguish the two. acs.org A low collision energy-induced neutral loss can be used as a diagnostic tool specifically for sulfated peptides. biorxiv.orgnih.gov

Enzymatic Treatment: A definitive method involves treating the peptide sample with alkaline phosphatase. nih.gov This enzyme specifically removes the phosphate (B84403) group from pY but has no effect on the sulfate group of sY. nih.gov Subsequent MS analysis will show a mass shift for the dephosphorylated peptide, while the mass of the sulfopeptide remains unchanged, thus unambiguously distinguishing the two modifications. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the field of sulfated peptide synthesis. It is used extensively for both the purification of the final product and for in-process monitoring to ensure the success of the synthetic and deprotection steps. thieme-connect.de

Purification of Synthesized Sulfated Peptides

The purification of sulfated peptides by Reversed-Phase HPLC (RP-HPLC) requires careful selection of conditions to prevent the loss of the acid-labile sulfate group. rsc.org Standard HPLC protocols that use trifluoroacetic acid (TFA) in the mobile phase can cause significant desulfation. sigmaaldrich-jp.com

To overcome this, purification is typically performed using buffer systems maintained at a near-neutral pH. nih.gov Ammonium (B1175870) acetate buffers are widely recommended and have been used successfully for the purification of various sulfated peptides. nih.govsigmaaldrich-jp.comrockefeller.edu The use of a C18 column is common for these separations. nih.govrockefeller.edu Following purification, repeated lyophilization is often necessary to completely remove the non-volatile ammonium acetate buffer salts from the purified peptide fractions. sigmaaldrich-jp.com

Table 1: HPLC Purification Conditions for Sulfated Peptides

| Peptide Type | Column | Mobile Phase A | Mobile Phase B | Gradient | Reference |

| sY peptides | C18 | 20 mM ammonium acetate | CH3CN | Gradient | nih.gov |

| CCR5 2-18 | Analytical C18 (Vydac 218TP54) | 20 mM ammonium acetate, pH 6.5 | 20 mM ammonium acetate, pH 6.5, in 70% acetonitrile | 1-95% B over 40 min | rockefeller.edu |

| General sulfoTyr peptides | RP-HPLC | 0.1 M ammonium acetate | Acetonitrile/0.1 M ammonium acetate (7:3) | Gradient | sigmaaldrich-jp.com |

Monitoring Reaction Progress and Purity

HPLC is a crucial analytical method for monitoring the progress of various stages in sulfated peptide synthesis. During solid-phase peptide synthesis, the purity of the crude peptide after cleavage from the resin is checked by RP-HPLC. sigmaaldrich-jp.com This provides immediate feedback on the success of the peptide chain assembly.

For instance, when using a neopentyl (nP) protecting group for the sulfate moiety, the cleavage from the resin must be carefully timed to avoid loss of the protecting group. The progress of this cleavage can be followed by taking small samples from the reaction mixture and analyzing them by HPLC. sigmaaldrich-jp.com Furthermore, the subsequent removal of the nP group is also monitored by HPLC to ensure the reaction goes to completion. The HPLC profile will show a clear shift from the more retained, nP-protected peptide to the final, deprotected sulfotyrosine-containing peptide. sigmaaldrich-jp.com This allows for the precise determination of the required reaction time, ensuring a high yield of the desired product. sigmaaldrich-jp.com

Other Analytical Techniques (e.g., Capillary Electrophoresis)

While HPLC is a dominant technique, other high-resolution methods are also employed for the analysis of sulfated peptides. Capillary electrophoresis (CE) is a powerful technique for separating biomolecules, including peptides, based on their charge-to-mass ratios. thieme-connect.denih.gov It serves as an excellent orthogonal method to RP-HPLC for assessing the purity of synthetic peptides, as its separation principle is fundamentally different. semanticscholar.org

Capillary Zone Electrophoresis (CZE), a common mode of CE, can effectively separate peptides, including short and hydrophilic ones that may be poorly retained by RP-HPLC. semanticscholar.org The analytical characterization of peptides synthesized using tyrosine O-sulfate synthons is greatly facilitated by the combined use of chromatographic (HPLC) and electrophoretic (CE) methods. thieme-connect.de This dual-analysis approach provides a more comprehensive picture of the sample's purity, as impurities that might co-elute with the main product in HPLC could be resolved by CE, and vice-versa. CE is also used for micropreparative isolation of peptides from complex mixtures like protease digests. nih.gov

Computational and Theoretical Investigations of Sulfotyrosine

Bioinformatics Approaches for Sulfotyrosine Site Prediction

A key challenge in understanding the roles of protein tyrosine sulfation is identifying which tyrosine residues in a protein are targeted for this modification. nih.gov Experimental methods for this purpose, such as site-directed mutagenesis and mass spectrometry, are often laborious. nih.gov Consequently, reliable computational models for predicting sulfotyrosine sites are essential. nih.govresearchgate.net

To address the need for accurate prediction, various computational tools have been developed. One such model is iSulfoTyr-PseAAC , which was designed to identify tyrosine sulfation sites in proteins. nih.govnih.gov This model utilizes an artificial neural network framework to analyze protein sequences. researchgate.net The development of iSulfoTyr-PseAAC followed Chou's 5-steps rule, a methodology widely used in constructing robust bioinformatics predictors. nih.govresearchgate.net The goal of such models is to offer a more accurate and efficient alternative to previous predictors, such as Sulfinator, which, while successful, showed limitations in sensitivity with newly sequenced proteins. The increasing amount of experimentally verified sulfotyrosine data continues to provide opportunities to further improve the accuracy of these predictive models. nih.gov

The predictive power of models like iSulfoTyr-PseAAC relies heavily on sophisticated feature engineering from primary protein amino acid sequences. nih.govmedium.com This process involves converting the sequence data, typically in FASTA format, into numerical vectors that the machine learning model can process. medium.com

For iSulfoTyr-PseAAC, the feature vectors are constructed using a novel approach that incorporates statistical moments of amino acid sequences along with various position- and composition-relative features. nih.govnih.gov These features are integrated into a framework known as Pseudo Amino Acid Composition (PseAAC). nih.gov This method moves beyond simple amino acid composition by capturing sequence-order information, which is crucial for describing the properties of a protein segment. nih.govmedium.com Other approaches have incorporated a wide array of features, including sequence conservation, residue disorder, and various physicochemical and biochemical properties of amino acids, to train prediction algorithms like the random forest model. researchgate.netfigshare.com

To ensure the reliability and robustness of a predictive model, it must be rigorously validated using various testing methodologies. nih.govarxiv.org Common techniques include self-consistency testing, k-fold cross-validation, and the jackknife test. nih.govnih.gov

Cross-validation is a statistical method where the dataset is repeatedly partitioned into training and testing sets to assess the model's ability to generalize to new, unseen data. researchgate.net

The jackknife test is a specific type of cross-validation where, for a dataset of N proteins, the model is trained N times on N-1 proteins and tested on the single protein that was left out. github.io It is considered one of the most rigorous and objective validation methods. nih.gov

The iSulfoTyr-PseAAC model was subjected to these exhaustive validation techniques, demonstrating high performance. nih.govnih.gov The results, summarized in the table below, indicate the model's strong capability to accurately predict sulfotyrosine sites. nih.gov

| Validation Method | Reported Accuracy |

|---|---|

| Jackknife Test | 93.93% |

| Cross-Validation | 95.16% |

| Self-Consistency Test | 94.3% |

| Independent Testing | 94.3% |

Molecular Modeling and Dynamics Simulations

Beyond predicting sulfation sites, computational methods like molecular modeling and molecular dynamics (MD) simulations are invaluable for understanding the structural and functional consequences of tyrosine sulfation. These techniques allow researchers to visualize and analyze the dynamic behavior of sulfated peptides and proteins at an atomic level.

For instance, simulations of the CXCR4 chemokine receptor's N-terminus in complex with its ligand SDF-1 (CXCL12) revealed that sulfation plays a crucial role in the complex's structure. nih.govdntb.gov.ua The sulfotyrosine residues were found to stabilize the dimeric state of the CXCR4:SDF-1 complex through the formation of hydrogen bonds across the dimer interface and by inducing conformational changes in nearby residues. nih.gov In another study, simulations of sulfated peptides derived from casein, which inhibit the enzyme protein tyrosine phosphatase 1B (PTP1B), showed that the central residues of the peptide bind in an extended beta-strand conformation, while the terminal residues remain highly flexible. cdnsciencepub.comnih.gov These simulations, in agreement with NMR data, provide a detailed picture of how sulfation contributes to the bound conformation of the peptide. cdnsciencepub.com

Sulfotyrosine is a key determinant of specificity in many extracellular protein-protein interactions. nih.govbiorxiv.orgnih.gov Its combination of negative charge and aromatic character allows it to form numerous atomic contacts within binding interfaces. nih.govbiorxiv.org Molecular modeling and docking simulations are powerful tools for characterizing these interactions.

Studies have elucidated sulfotyrosine's role in binding to a variety of receptors and enzymes:

Chemokine Receptors : Sulfation of tyrosine residues in the N-terminal region of chemokine receptors, such as CCR5 and CXCR4, is critical for high-affinity ligand binding and subsequent receptor activation. nih.govbiorxiv.org Modeling shows that sulfotyrosine residues bind to a shallow cleft on the chemokine surface, enhancing binding affinity and influencing receptor selectivity. nih.gov

Glycoprotein (B1211001) Hormone Receptors : The receptors for hormones like follicle-stimulating hormone (FSH) contain a conserved sulfotyrosine that is indispensable for hormone recognition. nih.govembopress.org Modeling suggests that upon initial binding, the hormone exposes a hydrophobic interface containing positively charged residues that form favorable electrostatic interactions with the negatively charged sulfate (B86663) group of the receptor's sulfotyrosine. nih.gov

Enzyme Inhibition : Sulfotyrosine-containing peptides can act as potent inhibitors of enzymes like PTP1B. cdnsciencepub.comnih.gov Molecular modeling of the PTP1B/peptide complex has detailed the specific interactions responsible for binding. These include electrostatic interactions between the sulfate group and cationic residues near the active site, as well as hydrophobic and hydrogen bonding interactions involving the peptide backbone and side chains. cdnsciencepub.comnih.gov

| Interacting Protein | Role of Sulfotyrosine | Key Interaction Types |

|---|---|---|

| Chemokine Receptors (e.g., CXCR4, CCR5) | Enhances ligand binding affinity and potency | Electrostatic, Hydrogen Bonding |

| Glycoprotein Hormone Receptors (e.g., FSH receptor) | Essential for hormone recognition and signaling | Electrostatic, Hydrophobic |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitor binding to the enzyme | Electrostatic, Hydrophobic, Hydrogen Bonding |

| Thrombin | Enables interaction with hirudin-like motifs | Electrostatic (with exosites) |

Elucidating Electrostatic and Hydrophobic Contributions to Binding

Computational and theoretical methods are pivotal in dissecting the intricate molecular forces that govern the binding of sulfotyrosine (sTyr)-containing molecules to their protein targets. The unique chemical nature of the sulfotyrosine residue, which combines a negatively charged sulfate group with an aromatic phenyl ring, allows for a sophisticated interplay of electrostatic and hydrophobic interactions. These interactions are fundamental to the high affinity and specificity observed in many biological recognition events.

Detailed computational studies, often employing molecular dynamics (MD) simulations coupled with free energy calculation methods, provide a quantitative framework for understanding these contributions. A widely used approach is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. These techniques allow for the decomposition of the total binding free energy into its constituent parts, offering insights into the energetic drivers of complex formation.

The binding free energy (ΔG_bind) is typically dissected into several components:

Van der Waals Energy (ΔE_vdw): This term represents the short-range attractive and repulsive forces and is a major contributor to the hydrophobic interactions. The aromatic ring of sulfotyrosine can engage in favorable van der Waals contacts and π-stacking interactions with nonpolar residues in the binding pocket.

Electrostatic Energy (ΔE_elec): This component accounts for the coulombic interactions between the charged residues of the two binding partners. The highly charged sulfate group of sulfotyrosine is a key player in forming strong electrostatic interactions, such as salt bridges with positively charged residues like arginine (Arg) and lysine (B10760008) (Lys) in the receptor.

Polar Solvation Energy (ΔG_pol): This term reflects the energy change associated with the desolvation of polar and charged groups upon binding. The formation of a salt bridge between the sulfate group and a positively charged residue, for instance, requires the removal of water molecules that were solvating these charged groups, which is an energetically unfavorable process.

Nonpolar Solvation Energy (ΔG_nonpol): This component is related to the hydrophobic effect and is often calculated based on the change in the solvent-accessible surface area (SASA) upon binding.

Research has shown that for sulfotyrosine-mediated interactions, both electrostatic and hydrophobic forces are critical. For example, in the interaction between the leech-derived anticoagulant hirudin and the blood-clotting enzyme thrombin, the sulfated tyrosine in hirudin's C-terminal tail forms crucial electrostatic contacts with basic residues in thrombin's exosite I. Computational analyses of these interactions reveal a complex balance: while the direct electrostatic attraction is very strong, the desolvation penalty for the charged groups is also significant. Nevertheless, the net contribution of electrostatic interactions is a major driving force for binding.

Similarly, the binding of P-selectin glycoprotein ligand-1 (PSGL-1) to P-selectin, a key interaction in the inflammatory response, relies heavily on sulfated tyrosines. Computational models have highlighted that the sulfotyrosine residues engage in both electrostatic interactions with cationic residues and hydrophobic contacts that correctly orient the sulfate group for optimal binding.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdw) | -45.5 | Represents hydrophobic and stacking interactions. |

| Electrostatic Energy (ΔE_elec) | -95.2 | Represents direct charge-charge interactions. |

| Polar Solvation Energy (ΔG_pol) | +110.8 | Energy cost of desolvating polar/charged groups. |

| Nonpolar Solvation Energy (ΔG_nonpol) | -5.1 | Energy gain from burying hydrophobic surfaces. |

| Total Binding Free Energy (ΔG_bind) | -35.0 | Overall binding affinity. |

Note: The data in this table is illustrative and intended to represent typical results from a computational binding energy decomposition study. It does not correspond to experimentally determined values for Fmoc-O-Sulfo-L-Tyrosine sodium salt.

Such detailed energetic breakdowns are invaluable for rational drug design and protein engineering. By understanding which interactions contribute most significantly to binding, researchers can design modified peptides or small molecules with enhanced affinity and specificity. For instance, if hydrophobic interactions are shown to be a weak point, modifications to the ligand could be made to improve its shape complementarity with a nonpolar pocket on the receptor. Conversely, if electrostatic interactions are dominant, efforts can be focused on optimizing charge complementarity.

Biochemical and Biological Research Applications of Synthesized Sulfotyrosine Containing Peptides

Probing the Functional Consequences of Tyrosine Sulfation

The synthesis of peptides containing sulfotyrosine allows researchers to investigate the specific effects of this modification on protein function, providing insights that are often difficult to obtain from studying heterogeneous protein populations.

Influence on Protein-Protein Binding Affinity and Selectivity

Tyrosine sulfation is a key modulator of extracellular protein-protein interactions, often strengthening these associations. wikipedia.orgnih.gov The addition of the negatively charged sulfate (B86663) group can significantly alter the electrostatic landscape of a peptide, leading to enhanced binding affinity and, in some cases, altered selectivity for its binding partners. patsnap.com

A notable example is the interaction between P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and P-selectin, which is critical for leukocyte adhesion. The tyrosine sulfation of PSGL-1 is essential for its high-affinity binding to P-selectin. nih.gov Similarly, the binding of Factor VIII to von Willebrand factor, a crucial step in blood coagulation, is dependent on the sulfation of a specific tyrosine residue in Factor VIII. nih.gov

The influence of tyrosine sulfation on binding affinity has also been observed in the context of antibodies. A study on an anti-interleukin-4 (IL-4) human IgG1 antibody revealed that a fraction containing sulfated tyrosine exhibited a twofold higher affinity for IL-4. nih.gov This increase in affinity is likely due to charge-charge interactions between the negatively charged sulfate groups and positively charged residues on the antigen's surface. nih.gov

| Interacting Proteins | Effect of Tyrosine Sulfation on Binding |

| Chemokine Receptors and Chemokine Ligands | Enhanced binding affinity and altered selectivity. nih.govnih.gov |

| P-selectin Glycoprotein Ligand-1 (PSGL-1) and P-selectin | Essential for high-affinity binding. nih.gov |

| Factor VIII and von Willebrand Factor | Required for efficient binding. nih.gov |

| Anti-IL-4 Antibody and IL-4 | Increased binding affinity. nih.gov |

Role in Receptor Activation and Signaling Pathways

Beyond influencing binding affinity, tyrosine sulfation plays a direct role in receptor activation and the initiation of downstream signaling cascades. The modification can induce conformational changes in proteins, which are necessary for their biological activity.

In the case of chemokine receptors, which are G-protein-coupled receptors (GPCRs), the binding of a sulfated ligand to the receptor's N-terminus is the first step in a two-step activation mechanism. nih.gov This initial interaction is believed to properly orient the chemokine, allowing its core domain to engage with the transmembrane and extracellular loop regions of the receptor, leading to G-protein activation and subsequent intracellular signaling. nih.gov The sulfation of chemokine receptors can also modulate the oligomerization state of chemokines, which in turn influences the receptor's activation potential. nih.gov

The activation of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV-1 entry into host cells, is heavily dependent on tyrosine sulfation. nih.govwikipedia.org The sulfated N-terminus of CCR5 is a primary determinant for its binding to the viral envelope glycoprotein gp120. wikipedia.org This interaction is a prerequisite for the conformational changes that lead to viral fusion and entry.

Furthermore, tyrosine sulfation is implicated in the signaling of various peptide hormones. For example, the interaction of follicle-stimulating hormone with its receptor involves a sulfotyrosine residue that is critical for receptor activation. nih.gov

Design and Study of Novel Peptide-Based Research Probes

The ability to synthesize peptides with precisely placed sulfotyrosine residues has enabled the development of powerful research probes to investigate complex biological systems.

Investigating Ligand-Receptor Interactions (e.g., Chemokine Receptors, Plant Hormone Receptors)

Synthetic sulfotyrosine-containing peptides are invaluable tools for studying the intricacies of ligand-receptor interactions. biosyn.com By mimicking the sulfated binding epitopes of natural ligands, these peptides can be used in a variety of assays to characterize receptor binding pockets and to identify the key residues involved in the interaction.

In the study of chemokine receptors, sulfopeptides corresponding to the N-termini of these receptors have been used to elucidate the molecular basis of sulfotyrosine recognition. nih.gov These studies have revealed that sulfotyrosine residues often bind to shallow clefts on the surface of chemokines. nih.gov

The importance of tyrosine sulfation is not limited to animal systems. In plants, the PSY (Plant Sulfated Peptide) family of peptide hormones requires tyrosine sulfation for their biological activity, which includes roles in cell proliferation and root growth. Synthetic sulfated PSY peptides have been instrumental in identifying their receptors and dissecting their signaling pathways. nih.gov

Development of Enzyme Inhibitors for Research (e.g., Protein Tyrosine Phosphatase 1B)

Sulfotyrosine-containing peptides can also be designed as inhibitors of enzymes, particularly those that recognize phosphotyrosine. The structural similarity between sulfotyrosine and phosphotyrosine allows these peptides to act as competitive inhibitors.

One such target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. A peptide derived from the epidermal growth factor receptor (EGFR) sequence, when O-sulfated on a tyrosine residue, has been shown to be a good inhibitor of PTP1B. The development of such inhibitors provides researchers with tools to probe the function of PTP1B and other phosphatases in various cellular processes.

| Target Enzyme | Sulfotyrosine-Containing Peptide Inhibitor |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Sulfated peptide derived from the Epidermal Growth Factor Receptor (EGFR). |

Creation of Antigenic Peptides for Antibody Generation in Research

The generation of antibodies that specifically recognize sulfotyrosine is crucial for the detection and study of sulfated proteins. Synthetic sulfotyrosine-containing peptides serve as ideal antigens for this purpose.

By immunizing animals with these peptides, researchers have successfully developed monoclonal antibodies that can specifically bind to sulfotyrosine residues, often independent of the surrounding amino acid sequence. nih.govnih.gov These antibodies are invaluable for a range of applications, including:

Western blotting to detect sulfated proteins in complex biological samples. nih.gov

Immunohistochemistry to visualize the localization of sulfated proteins in tissues.

Affinity purification to isolate and identify novel sulfated proteins. nih.gov

The availability of such specific antibodies has significantly advanced the field of "sulfoproteomics," allowing for a more comprehensive analysis of the role of tyrosine sulfation in health and disease. nih.gov

Research on Plant Development and Stress Responses

In plants, small sulfated peptides have been identified as a critical class of phytohormones that regulate a wide spectrum of developmental processes and responses to environmental stress. nih.govmdpi.com The synthesis of these peptides using Fmoc-O-Sulfo-L-Tyrosine sodium salt has enabled researchers to apply them exogenously to plants, uncovering their precise roles in signaling pathways.

Four major families of sulfated peptide hormones have been extensively studied in plants, each with distinct but sometimes overlapping functions. The sulfation of a tyrosine residue, typically within a conserved aspartate-tyrosine (DY) motif, is indispensable for their bioactivity, as it ensures high-affinity binding to their respective leucine-rich repeat receptor-like kinases (LRR-RLKs) on the cell surface. oup.comnih.gov

PLANT PEPTIDE CONTAINING SULFATED TYROSINE (PSY): The PSY family of peptides promotes both cell proliferation and cell expansion. mdpi.comfrontiersin.org PSY1, the most studied member, is crucial for regulating cell size and is highly upregulated in response to wounding, indicating a role in tissue repair. nih.govnih.gov

ROOT GROWTH FACTOR (RGF): The RGF family of peptides is essential for maintaining the stem cell niche in the root apical meristem (RAM). nih.govmdpi.com By regulating the gradient of key transcription factors known as PLETHORA (PLT), RGF signaling ensures the continuous, organized cell division required for root growth. nih.govnih.gov

CASPARIAN STRIP INTEGRITY FACTOR (CIF): CIF peptides have a highly specific function in root biology. oup.com They are required for the proper formation of the Casparian strip, a waterproof lignin (B12514952) band in the endodermis that acts as a diffusion barrier, controlling the selective uptake of water and nutrients from the soil into the vascular system. nih.govuniprot.orgmdpi.com

The sulfation-dependent activity of these peptide hormones has a direct and profound impact on the ability of plants to grow and regenerate tissues.

The roles of PSK and PSY in promoting cell division are well-established. They are considered key "conditioning factors" that stimulate cells to divide and form callus tissue, a critical step in plant regeneration and biotechnology. nih.govfrontiersin.org For example, the addition of synthetic PSK to cell cultures significantly enhances cell proliferation. frontiersin.org Similarly, PSY1 promotes both cellular proliferation and expansion, contributing to organ growth. nih.gov The upregulation of PSY1 expression during wounding highlights its role in stimulating cell division for tissue repair. nih.gov

The RGF family's impact on proliferation is clearly demonstrated at the root tip. By maintaining the stem cell population in the root apical meristem, RGF peptides sustain the primary growth of the root. nih.govnih.gov A disruption in RGF signaling, either through mutation of the peptide or its receptor, leads to a significantly smaller meristem and stunted root growth. nih.gov Exogenous application of synthetic, correctly sulfated RGF peptides can rescue these defects, directly demonstrating the modification's importance for cell proliferation in this vital region. nih.gov

Collectively, research using synthesized sulfotyrosine-containing peptides has illuminated a sophisticated signaling network where sulfation acts as a critical molecular switch, activating hormones that drive fundamental processes of cell proliferation and regeneration throughout the plant life cycle. nih.gov

| Peptide Family | Abbreviation | Primary Function | Reference |

|---|---|---|---|

| Phytosulfokine | PSK | Promotes cell division, growth, and stress responses. | frontiersin.org |

| Plant Peptide containing Sulfated Tyrosine | PSY | Promotes cell proliferation and expansion; involved in tissue repair. | nih.gov |

| Root Growth Factor | RGF | Maintains the root apical meristem and stem cell niche. | nih.gov |

| Casparian Strip Integrity Factor | CIF | Regulates formation of the Casparian strip diffusion barrier. | nih.gov |

Future Research Directions and Emerging Methodologies

Advanced Analytical Techniques for Comprehensive Sulfoproteomics

The analysis of sulfated proteins and peptides, known as sulfoproteomics, is hampered by several analytical challenges. Tyrosine sulfation is a labile post-translational modification that can be easily lost during mass spectrometry (MS) analysis, particularly with collision-induced dissociation (CID). nih.govebrary.netresearchgate.net This lability makes it difficult to pinpoint the exact location of the modification. Additionally, sulfation is isobaric with phosphorylation, another common post-translational modification, with a mass difference of only 9.5 mDa, further complicating analysis. ebrary.netnih.gov

Future advancements in mass spectrometry are crucial for overcoming these hurdles. Techniques like electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD) are being explored as alternatives to CID. ebrary.netnih.gov UVPD, in particular, has shown promise in generating diagnostic fragment ions without significant loss of the sulfate (B86663) group, allowing for more confident site localization. nih.gov

Enrichment strategies are also vital for the analysis of low-abundance sulfated peptides from complex biological samples. nih.govpnas.org Ion-exchange chromatography has been a valuable tool for this purpose, exploiting the negative charge of the sulfate group. nih.govnih.govacs.org The development of more selective enrichment methods is an active area of research. This includes the engineering of proteins, such as Src Homology 2 (SH2) domains, to specifically recognize and bind to sulfotyrosine with high affinity, acting as antibody mimics for enrichment and detection. nih.govacs.orgacs.org

The development of sophisticated data analysis workflows is also essential. These workflows need to be able to differentiate between sulfated and phosphorylated peptides and confidently identify sulfation sites from complex MS/MS data. nih.govacs.orgacs.org Integrating in silico prediction tools to identify potential sulfation sites can further aid in the analysis of large-scale proteomics data. acs.org

Table 2: Advanced Analytical Techniques for Sulfoproteomics

| Technique | Principle | Application in Sulfoproteomics | Advantages |

|---|---|---|---|

| Ultraviolet Photodissociation (UVPD) | Fragmentation of peptide ions using 193 nm ultraviolet photons. nih.gov | Generates sequence ions without significant loss of the sulfate modification. nih.gov | Enables confident localization of sulfation sites. nih.gov |

| Engineered SH2 Domains | Small protein scaffolds engineered to bind specifically to sulfotyrosine. nih.govacs.org | Enrichment and detection of sulfoproteins from complex mixtures. nih.govacs.orgacs.org | High affinity and specificity for sulfotyrosine. nih.govacs.org |

Deeper Mechanistic Understanding of TPST Activity and Substrate Specificity

Tyrosylprotein sulfotransferases (TPSTs) are the enzymes responsible for catalyzing the transfer of a sulfate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a tyrosine residue on a target protein. nih.govwikipedia.org While two isoforms, TPST-1 and TPST-2, have been identified in humans, a complete understanding of their catalytic mechanism and what dictates their substrate specificity remains an area of active investigation. nih.govresearchgate.net

Structural biology will continue to play a pivotal role in elucidating the intricacies of TPST function. The crystal structure of human TPST-2 complexed with a substrate peptide has provided valuable insights, suggesting an SN2-like in-line displacement mechanism. nih.gov Further structural studies of both TPST-1 and TPST-2 with a wider range of substrate peptides will be essential to fully understand the molecular basis of their substrate recognition and catalytic activity.

Kinetic studies using synthetic peptides with systematic variations in their amino acid sequence are crucial for mapping the determinants of substrate specificity. nih.govnih.gov Research has shown that acidic amino acids in the vicinity of the target tyrosine are major determinants for sulfation, with residues at the -1 and +1 positions being particularly important. nih.govnih.gov A more comprehensive analysis of the sequence and structural motifs recognized by each TPST isoform will enable more accurate prediction of sulfation sites and a better understanding of their distinct biological roles.

Computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) simulations and molecular dynamics, are becoming increasingly powerful tools for studying enzyme mechanisms. nih.gov These methods can provide detailed, atomistic insights into the reaction pathway and the roles of key active site residues, complementing experimental data and aiding in the rational design of TPST inhibitors. nih.gov

Interestingly, plants have evolved their own family of TPSTs that are structurally distinct from their animal counterparts, representing a case of convergent evolution. pnas.org Comparative studies of animal and plant TPSTs could reveal fundamental principles of tyrosine sulfation and potentially lead to the discovery of novel enzymatic activities.

Exploitation of Sulfotyrosine in Advanced Biomolecular Engineering for Research Tools

The unique properties of sulfotyrosine are being harnessed to develop novel research tools for studying a variety of biological systems. The ability to synthetically incorporate sulfotyrosine into peptides and proteins opens up possibilities for creating probes and affinity reagents with tailored specificities.

One exciting application is the use of sulfotyrosine as a probe to identify and characterize binding pockets on proteins, particularly those involved in protein-protein interactions. nih.gov For example, free sulfotyrosine has been used to probe the binding sites of chemokines for their sulfated N-terminal receptor domains. nih.gov This approach can help in the identification of "druggable" sites for the development of new therapeutic agents.

Engineered proteins that specifically recognize sulfotyrosine are also proving to be valuable research tools. As mentioned earlier, engineered SH2 domains with high affinity and specificity for sulfotyrosine can be used for the detection, enrichment, and visualization of sulfated proteins. nih.govnih.gov These "antibody mimics" offer a renewable and well-characterized alternative to traditional antibodies. nih.govacs.org

The development of novel covalent binders is another emerging area. By incorporating chemically reactive groups alongside sulfotyrosine in a peptide sequence, it is possible to create molecules that first bind to a target protein through the sulfotyrosine motif and then form a covalent bond with a nearby residue. acs.org This strategy could lead to the development of highly specific and potent inhibitors for a range of protein targets.

Integration of Computational and Experimental Approaches for Rational Design of Sulfated Biomacromolecules

The rational design of novel sulfated biomacromolecules with specific functions requires a synergistic approach that combines computational modeling with experimental validation. The increasing power of computational methods allows for the in silico design and screening of peptides and proteins with desired properties before they are synthesized and tested in the laboratory.

Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and specificity of sulfated peptides for their target receptors. This can guide the design of more potent and selective agonists or antagonists. For example, computational models can be used to optimize the placement of sulfotyrosine residues within a peptide sequence to maximize its interaction with a target protein.

Computational studies can also aid in understanding the structural consequences of tyrosine sulfation. By simulating the effects of sulfation on protein conformation and dynamics, researchers can gain insights into how this modification allosterically regulates protein function.

The integration of computational design with advanced synthesis and analytical techniques will create a powerful feedback loop. Computationally designed molecules can be rapidly synthesized and their properties evaluated experimentally. The experimental data can then be used to refine the computational models, leading to a more accurate and predictive design process. This integrated approach holds great promise for the development of novel sulfated biomacromolecules for therapeutic and biotechnological applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fmoc-O-Sulfo-L-Tyrosine sodium salt |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Dichlorovinyl (DCV) |

| Neopentyl (Np) |

| Azidomethyl (Azm) |

| Fmoc-Tyr(SO3Na)-OH |

| Fmoc-Tyr(OAzm)OH |

| 5-FAM-EDFED[Y]EFDG-CO-NH2 |

| PSY1 |

| PSK |

| Leucosulfakinin-II |

| CCK-12 |

| CCK-8 |

| 4-fluorosulfonyloxy-l-phenylalanine (FSY) |

| Phenylselenocysteine (PhSec) |

| Dehydroalanine (Dha) |

| 2-methylpiperidine |

| Piperidine |

| Piperazine |

| 4-methylpiperidine |

| tert-butyl (tBu) |

| 2-chlorotrityl (Clt) |

| Boc (butoxycarbonyl) |

| OBzl (benzyl) |

| Dde |

| ivDde |

| Alloc |

| Dmab |

| Mtt |

| Mmt |

| 2-Phipr |

| tButhio |

| STmp |

| Allyl |

| Trifluoroacetic acid (TFA) |

| Triisopropylsilane (B1312306) (TIPS) |

| Thioanisole (B89551) |

| 1,2-Ethanedithiol (B43112) (EDT) |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 2-methylindole |

| Ac (Acetyl) |

| Msc |

| Fmoc |

| Allyl chloroformate |

| Methyl iodide |

常见问题

Q. What are the critical steps in synthesizing and purifying peptides incorporating Fmoc-O-Sulfo-L-Tyrosine sodium salt?

- Methodological Answer : Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. After coupling this compound, cleavage from the resin is performed with trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (95:2.5:2.5) at 0°C for 2.5 hours to preserve sulfation . Crude peptides are purified via reverse-phase HPLC, and molecular mass is confirmed using MALDI-TOF mass spectrometry . Ensure proper handling of sulfated residues to prevent desulfation during cleavage.

Q. How should this compound be stored to maintain stability?

Q. What analytical techniques are recommended to confirm the integrity of this compound in synthesized peptides?

- Methodological Answer : Use a combination of MALDI-TOF mass spectrometry (for molecular weight verification) and reverse-phase HPLC (for purity assessment). For structural confirmation, employ tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) to validate the sulfation site .

Advanced Research Questions

Q. How does the sulfation of tyrosine impact peptide solubility and aggregation in aqueous vs. organic buffer systems?

- Methodological Answer : The sulfated group enhances hydrophilicity, improving solubility in aqueous buffers (e.g., phosphate-buffered saline). However, in organic solvents (e.g., acetonitrile), aggregation may occur due to disrupted solvation. Optimize solvent systems by testing mixtures like water/acetonitrile with 0.1% TFA for HPLC analysis. Monitor aggregation via dynamic light scattering (DLS) .

Q. What experimental strategies can resolve discrepancies in mass spectrometry data for sulfated peptides?

- Methodological Answer : If MALDI-TOF results show inconsistent masses:

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare solutions at pH 2–12 (using HCl/NaOH) and incubate at 25°C, 37°C, and 4°C.

- Monitor degradation via HPLC at 214 nm. Sulfated tyrosine shows reduced stability below pH 3 and above pH 10. Include a stability-indicating assay with UV-Vis spectroscopy to track absorbance changes at 280 nm .

Q. What are the best practices for handling this compound to avoid contamination or decomposition?

- Methodological Answer :

- Work in a controlled environment (humidity <40%) using anhydrous solvents.

- Use nitrogen or argon atmospheres during synthesis to prevent oxidation.

- For long-term storage, lyophilize the compound and store in amber vials with silica gel packs. Regularly test stored batches via FT-IR to detect moisture-induced hydrolysis .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of sulfated tyrosine-containing peptides?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., growth factor receptors).

- Compare activity with non-sulfated analogs to isolate the sulfation effect. Include negative controls (scrambled sequences) to rule out nonspecific interactions .

Q. What statistical approaches are suitable for analyzing dose-response data involving sulfated peptides?

- Methodological Answer :

- Fit data to a sigmoidal dose-response curve using nonlinear regression (e.g., GraphPad Prism).

- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Troubleshooting & Contradictions

Q. How to address inconsistent sulfation efficiency during peptide synthesis?

- Methodological Answer :

- Optimize coupling conditions: Increase reaction time (up to 2 hours) or use coupling agents like HATU/HOAt for sterically hindered residues.

- Pre-activate this compound with DIPEA in DMF before resin addition.

- Verify resin swelling in DCM/DMF (1:1) to ensure accessibility of reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。